Methylsilanol ascorbate
Description
Contextualization within Ascorbate (B8700270) Derivative Chemistry
Ascorbic acid, a vital water-soluble vitamin, is a carbohydrate-like compound that plays a crucial role in numerous cellular processes. nih.govwikipedia.org However, its application is often hampered by its instability, particularly its susceptibility to oxidation. researchgate.net To address this, chemists have synthesized a variety of ascorbic acid derivatives by modifying its hydroxyl groups. google.com These derivatives are designed to be more stable while retaining or even enhancing the beneficial properties of the parent molecule. google.comresearchgate.net
The landscape of ascorbate derivatives is diverse, encompassing both hydrophilic and lipophilic modifications. researchgate.net Common examples include:
Ascorbyl esters: Such as ascorbyl palmitate and ascorbyl stearate, which are lipophilic and find use in cosmetic formulations. researchgate.net
Ascorbyl glycosides: For instance, ascorbyl-2-glucoside, a hydrophilic derivative known for its stability and use in both food and pharmaceutical applications. researchgate.netniod.com
Phosphorylated derivatives: Like 6-O-acyl-l-ascorbic acid-3-O-phosphates, which have been investigated for their radical scavenging capabilities. nih.gov
Rationale for Silanol (B1196071) Group Incorporation in Ascorbate Structures
The incorporation of a silanol (Si-OH) group into the ascorbic acid molecule is a deliberate strategy to impart specific advantageous properties. ontosight.ai Silanols possess distinct chemical characteristics compared to their carbon-based counterparts (carbinols, C-OH). rsc.org
Key motivations for incorporating a silanol group include:
Enhanced Stability: The primary reason for creating derivatives like methylsilanol ascorbate is to improve the stability of ascorbic acid, which is prone to degradation. ontosight.aiscielo.br
Improved Penetration: The silanol group is intended to enhance the molecule's ability to penetrate tissues. ontosight.ai
Modified Physicochemical Properties: Silicon is more electropositive than carbon, leading to longer and more polarized bonds. rsc.org This can alter the molecule's size, shape, and interactions with biological targets. rsc.org
Increased Lipophilicity: Generally, silicon-containing compounds are more lipophilic than their carbon analogues, which can influence their interaction with cell membranes. rsc.org
Hydrogen Bonding Capabilities: The hydrogen-bond strength of a silanol makes it a more favorable donor compared to a carbinol, which can lead to improved biochemical potency. rsc.org
The presence of the silanol group on the surface of nanoparticles has been shown to enable functionalization with various agents and can be engineered to create stimuli-responsive systems for targeted delivery. nih.gov This principle of leveraging silanol groups for enhanced functionality is central to the design of molecules like this compound.
Historical Development and Evolution of this compound Compounds in Scientific Literature
The development of organosilicon chemistry, the foundation for compounds like this compound, dates back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane, marking the beginning of this field. sbfchem.comwikiwand.comnumberanalytics.com Extensive research in the early 20th century by Frederic S. Kipping, who coined the term "silicone," further advanced the field, leading to the development of silicone polymers. wikiwand.com
The industrial production of organosilicon materials began in the 1940s, and since then, their applications have expanded into numerous sectors, including pharmaceuticals and personal care. sbfchem.comsinosil.com Organosilicon compounds are now used as protecting groups in organic synthesis, in the creation of new pharmaceutical entities, and in drug delivery systems. rsc.orgsinosil.com
While specific historical literature detailing the initial synthesis and evolution of this compound is not widely available in public scientific databases, its emergence is a logical progression from the broader fields of ascorbate derivative synthesis and organosilicon chemistry. Research into related compounds, such as ascorbyl methylsilanol pectinate, indicates the ongoing interest in combining the properties of ascorbic acid with organic silicon. scielo.brresearchgate.netscielo.br The synthesis of such compounds generally involves the esterification of ascorbic acid with a silanol-containing moiety. evitachem.com The study of organosilicon derivatives of ascorbic acid continues, with research exploring their synthesis and crystal structures as intermediates for new bioactive molecules. jst.go.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
187991-39-5 |
|---|---|
Molecular Formula |
C7H12O8Si |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
(2R)-2-[(1S)-2-[dihydroxy(methyl)silyl]oxy-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C7H12O8Si/c1-16(12,13)14-2-3(8)6-4(9)5(10)7(11)15-6/h3,6,8-10,12-13H,2H2,1H3/t3-,6+/m0/s1 |
InChI Key |
DWMGLUVISSMERV-BBIVZNJYSA-N |
Isomeric SMILES |
C[Si](O)(O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
C[Si](O)(O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methylsilanol Ascorbate
Strategies for Methylsilanol Moiety Conjugation to Ascorbic Acid
The primary strategy for conjugating a methylsilanol moiety to ascorbic acid involves the selective esterification of the primary hydroxyl group at the C-6 position of the ascorbic acid molecule. This selectivity is crucial to preserve the biological activity associated with the enediol system at C-2 and C-3.
Several approaches can be theorized for this conjugation, drawing from established methods for the synthesis of other ascorbic acid esters and silylation reactions:
Direct Esterification: This method would involve the reaction of ascorbic acid with a suitable methylsilanol precursor, such as methylsilanetriol (B1219558) (CH₃Si(OH)₃), in the presence of an acid catalyst and a dehydrating agent. The primary hydroxyl group at the C-6 position of ascorbic acid is sterically more accessible and generally more reactive than the secondary hydroxyl groups, favoring the formation of the desired 6-O-substituted product.
Reaction with a Reactive Silane (B1218182) Derivative: A more controlled approach involves the use of a more reactive methylsilane derivative, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) or methyltrimethoxysilane (B3422404) (CH₃Si(OCH₃)₃). The reaction of ascorbic acid with such a precursor would likely require careful control of stoichiometry and reaction conditions to favor monosubstitution at the C-6 position. The initial product would be a silyl (B83357) ether which could then be hydrolyzed to yield the desired methylsilanol ascorbate (B8700270). To prevent unwanted side reactions at the more sensitive enediol hydroxyl groups, the use of protecting groups for the C-2 and C-3 hydroxyls may be necessary. For instance, the formation of an acetonide at the C-5 and C-6 positions can be a preliminary step, followed by protection of the C-2 and C-3 hydroxyls, deprotection of the C-5 and C-6 hydroxyls, selective silylation of the C-6 hydroxyl, and final deprotection of all protecting groups.
Enzymatic Synthesis: Biocatalytic methods, particularly using lipases, have proven effective in the regioselective esterification of ascorbic acid at the C-6 position with various carboxylic acids. This strategy could potentially be adapted for the synthesis of methylsilanol ascorbate. The reaction would involve the use of a suitable lipase (B570770) to catalyze the esterification between ascorbic acid and a methylsilanol precursor in a non-aqueous solvent system. Lipases offer the advantage of high selectivity, milder reaction conditions, and reduced byproduct formation.
Optimization of Reaction Conditions for High Purity this compound Synthesis
Achieving high purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of solvent, catalyst, temperature, and reaction time are all critical factors that can significantly influence the yield and purity of the final product.
Key Optimization Parameters:
| Parameter | Influence on Synthesis | Optimized Conditions (Hypothetical) |
| Solvent | The solubility of both ascorbic acid and the silanol (B1196071) precursor, as well as the reaction kinetics, are highly dependent on the solvent. Aprotic polar solvents are often preferred to avoid interference with the reactive silane species. | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) may be suitable for dissolving ascorbic acid, while a co-solvent might be needed for the silane precursor. |
| Catalyst | For chemical synthesis, an acid or base catalyst is typically required to facilitate the esterification or silylation reaction. For enzymatic synthesis, the choice of lipase is crucial. | For chemical routes, a non-nucleophilic acid like p-toluenesulfonic acid could be effective. For enzymatic routes, an immobilized lipase such as Novozym 435 is a common choice for ascorbyl ester synthesis. |
| Temperature | Reaction temperature affects the rate of reaction and the stability of the reactants and products. Ascorbic acid is sensitive to heat, so milder temperatures are generally preferred. | For chemical synthesis, a range of 25-60°C might be optimal. Enzymatic reactions would typically be carried out at temperatures between 40-60°C. |
| Reactant Molar Ratio | The stoichiometry of the reactants is critical for maximizing the yield of the desired monosubstituted product and minimizing the formation of di- or tri-substituted byproducts. | A slight excess of the limiting reagent, typically ascorbic acid, might be used to drive the reaction to completion while controlling the degree of substitution. |
| Reaction Time | The duration of the reaction needs to be sufficient to achieve a high conversion rate without leading to significant degradation of the product. | Reaction times can vary from a few hours to over 24 hours, depending on the specific methodology and other reaction conditions. |
| Purification Method | Effective purification is essential to obtain high-purity this compound. Techniques such as column chromatography or recrystallization are commonly employed. | Silica (B1680970) gel column chromatography using a gradient of polar solvents would likely be an effective method for separating the product from unreacted starting materials and byproducts. |
Advanced Approaches in Ascorbate-Silanol Linkage Chemistry
One promising advanced approach is the use of controlled silylation with protecting group chemistry . This involves the strategic protection of the more reactive hydroxyl groups of ascorbic acid to direct the silylation reaction exclusively to the desired position. For example, the C-2 and C-3 hydroxyl groups, which form the sensitive enediol system, can be protected as ethers or esters. Following the selective silylation of the C-6 hydroxyl group, these protecting groups can be removed under mild conditions to yield the final product. This multi-step approach, while more complex, offers greater control over the reaction and can lead to higher yields of the pure, desired isomer.
Another area of advancement lies in the development of novel catalytic systems . This includes the exploration of more efficient and recyclable catalysts for the esterification reaction. For instance, solid-supported acid catalysts could simplify the purification process and reduce waste. In the realm of biocatalysis, the use of engineered lipases with enhanced stability and selectivity for silanol substrates could significantly improve the efficiency of enzymatic synthesis.
Furthermore, flow chemistry presents a modern and efficient platform for the synthesis of this compound. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube containing a packed bed of a catalyst. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, higher purity, and enhanced safety compared to traditional batch processes. The continuous nature of flow synthesis also makes it highly scalable for industrial production.
The exploration of these advanced synthetic strategies is crucial for the development of efficient, cost-effective, and environmentally friendly methods for producing high-purity this compound.
Chemical Stability and Degradation Pathways of Methylsilanol Ascorbate
Intrinsic Molecular Stability of Methylsilanol Ascorbate (B8700270) Conjugates
The conjugation of a methylsilanol moiety to the ascorbic acid structure imparts a notable increase in its intrinsic molecular stability. Research into a related compound, ascorbyl methylsilanol pectinate (AMP), which incorporates the methylsilanol ascorbate structure, has demonstrated its superior stability in cosmetic formulations. These formulations maintained their integrity for 90 days across a range of temperatures (5.0, 25.0, and 45.0 ± 2.0 ºC) and under photostability testing conditions bvsalud.orgscielo.brscielo.br. This stability is a significant improvement over unmodified ascorbic acid, which is notoriously prone to degradation.
Role of the Silanol (B1196071) Group in Enhancing Ascorbyl Stability
The enhanced stability of this compound is largely attributed to the presence of the silanol group. This functional group, containing a silicon-oxygen-hydrogen bond, is believed to sterically hinder the reactive enediol lactone ring of the ascorbic acid molecule. This steric hindrance can protect the ascorbyl moiety from oxidative attack, a primary degradation pathway for ascorbic acid. Furthermore, the silicon component is thought to support the structural integrity of the molecule oupeiskin.com. The synergistic action of the methylsilanetriol (B1219558) and Vitamin C in ascorbyl methylsilanol pectinate is reported to result in improved stability and bioavailability ci.guide.
Comparative Chemical Stability Analysis with Unmodified Ascorbic Acid and Other Derivatives
While direct, quantitative comparative studies focusing solely on this compound are limited in publicly available literature, the stability of ascorbyl methylsilanol pectinate offers valuable insights. In one study, formulations containing ascorbyl methylsilanol pectinate were found to be stable over a 90-day period under various stress conditions, including elevated temperature and light exposure scielo.brscielo.br. In contrast, ascorbic acid in aqueous solutions is highly unstable and readily degrades when exposed to oxygen, light, and heat semanticscholar.org.
Other ascorbic acid derivatives, such as magnesium ascorbyl phosphate (B84403) and sodium ascorbyl phosphate, are also known for their improved stability compared to L-ascorbic acid ci.guide. For instance, magnesium ascorbyl phosphate has been shown to be one of the more stable derivatives in solutions and emulsions researchgate.net. While a direct quantitative comparison with this compound is not available, the demonstrated long-term stability of formulations containing ascorbyl methylsilanol pectinate suggests it is a robust derivative.
The antioxidant activity of ascorbyl methylsilanol pectinate has been shown to be statistically similar to that of ascorbic acid, with an IC50 value of 5.92 µg/mL compared to 6.65 µg/mL for ascorbic acid in a DPPH assay scielo.br. This indicates that the stabilizing modification does not significantly compromise its primary function.
Table 1: Stability of Ascorbyl Methylsilanol Pectinate in Emulsions over 90 Days
| Storage Condition | Organoleptic Properties (Appearance, Color, Odor) | pH Stability |
| 5.0 ± 2.0 ºC | Normal | Stable |
| 25.0 ± 2.0 ºC | Normal | Stable |
| 45.0 ± 2.0 ºC | Normal | Stable |
| Photostability Chamber | Normal | Stable |
Data compiled from a study on cosmetic emulsions containing Ascorbyl Methylsilanol Pectinate scielo.brscielo.br.
Mechanisms of Chemical Degradation in Solution
The degradation of ascorbic acid and its derivatives in solution is a complex process influenced by several factors. While specific studies on the degradation mechanisms of this compound are not extensively detailed in the available literature, the general pathways of ascorbate degradation can be inferred and applied.
Oxidative Degradation Mechanisms of this compound
The primary degradation pathway for ascorbic acid is oxidation. This process involves the initial reversible oxidation of the ascorbate anion to the ascorbyl radical, followed by further oxidation to dehydroascorbic acid. Dehydroascorbic acid is unstable and can undergo irreversible hydrolysis to 2,3-diketogulonic acid, which has no vitamin C activity. It is presumed that this compound, while more stable, would follow a similar oxidative degradation pathway, albeit at a much slower rate due to the protective effect of the silanol group.
Catalysis of Degradation by Metal Ions and Environmental Factors (e.g., oxygen, light, heat)
The degradation of ascorbic acid is significantly accelerated by the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), which act as catalysts in the oxidative process. Oxygen is a critical factor in the aerobic degradation pathway, and its presence is essential for the rapid oxidation of ascorbic acid.
Environmental factors such as light and heat also play a crucial role in accelerating the degradation of ascorbic acid. Light, particularly in the UV spectrum, can provide the energy to initiate oxidative reactions. Heat increases the rate of chemical reactions, including the oxidation and subsequent hydrolysis of the ascorbic acid molecule. The stability of ascorbyl methylsilanol pectinate formulations at 45.0 ± 2.0 ºC and under photostability testing for 90 days suggests a significant resistance to these environmental degradation triggers compared to unmodified ascorbic acid scielo.brscielo.br.
Rational Design of Chemically Stable this compound Forms
The development of this compound is a prime example of the rational design of a more stable form of ascorbic acid. The core strategy involves the chemical modification of the ascorbic acid molecule to protect its labile enediol group.
The conjugation with a methylsilanol moiety serves several purposes in enhancing stability:
Steric Hindrance: The bulky silanol group can physically block the approach of oxidizing agents to the reactive center of the ascorbic acid molecule.
Electronic Effects: The silicon atom may influence the electronic distribution within the ascorbate molecule, potentially reducing its susceptibility to oxidation.
Hydrolytic Stability: The bond formed between the silicon and the ascorbate moiety is designed to be stable under typical formulation conditions, preventing the premature release and subsequent degradation of the active ascorbic acid. Studies on the hydrolytic stability of siloxane bonds indicate that they can be engineered for improved resistance in aqueous environments gelest.com.
Further rational design strategies could involve the synthesis of derivatives with different organosilicon groups to fine-tune the stability and solubility of the resulting compound. The goal of such designs is to create a pro-drug form of ascorbic acid that remains stable in a formulation and releases the active vitamin C at the target site. The synthesis of various ascorbic acid derivatives, including those modified with silicones, highlights the ongoing efforts to create more robust and effective forms of this essential vitamin nih.gov.
Analytical Methodologies for Characterization and Quantification of Methylsilanol Ascorbate
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are instrumental in identifying the functional groups present in the methylsilanol ascorbate (B8700270) molecule, thereby confirming its chemical structure.
Fourier Transform Infrared (FTIR) Spectrophotometry for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectrophotometry is a powerful technique for identifying the functional groups within a molecule. For methylsilanol ascorbate, the FTIR spectrum exhibits characteristic absorption bands that confirm the presence of both the ascorbic acid and methylsilanol moieties. scielo.brscielo.br
Key absorption bands observed in the FTIR spectrum of a substance identified as ascorbyl methylsilanol pectinate, which is structurally related to this compound, include:
An O-H band stretch in the region of 3243.14 cm⁻¹, indicative of the hydroxyl groups. scielo.br
A characteristic band for C=O (carbonyl) at 1644.54 cm⁻¹. scielo.br
A band stretch characteristic of the Si-OH (silanol) function at 1160.58 cm⁻¹. scielo.br
A band deformation in the 760.70 cm⁻¹ region, also associated with the OH group. scielo.br
These spectral features provide strong evidence for the structural integrity of the molecule, showing the characteristic functionalities of both ascorbic acid and silanol (B1196071). scielo.br
Table 1: Characteristic FTIR Absorption Bands for a Related Ascorbyl Methylsilanol Compound
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| O-H | 3243.14 | Hydroxyl group stretching |
| C=O | 1644.54 | Carbonyl group stretching |
| Si-OH | 1160.58 | Silanol group stretching |
| O-H | 760.70 | Hydroxyl group deformation |
Data derived from a study on ascorbyl methylsilanol pectinate. scielo.br
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Compound Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. Ascorbic acid and its derivatives, including this compound, exhibit strong UV absorbance, making this method suitable for their determination. electrochemsci.orgresearchgate.net
The UV spectrum of ascorbic acid typically shows a maximum absorption wavelength (λmax) around 243-265 nm, depending on the solvent and pH. electrochemsci.orgresearchgate.netijisrt.com For instance, in a 0.1M hydrochloric acid solution, the λmax for ascorbic acid is observed at 243 nm. ijisrt.com Another study using a methanol (B129727):water (50:50 v/v) solvent reported a λmax of 258 nm. thepharmajournal.com The molar extinction coefficient for ascorbate at 265 nm is approximately 14,500 M⁻¹cm⁻¹. researchgate.net This property allows for the quantification of this compound in various samples, including cosmetic formulations. scielo.br
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from other components in a mixture, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ascorbic acid and its derivatives due to its high resolution, sensitivity, and specificity. electrochemsci.orgbvsalud.org Several HPLC methods have been developed and validated for the quantification of these compounds in various matrices. bme.hunih.govufn.edu.brresearchgate.net
A typical HPLC method for an ascorbyl methylsilanol derivative involves a reversed-phase column with UV detection. researchgate.net For example, a validated method for a related compound used a Hydro RP Phenomenex column (5 µm, 150.0 x 4.6 mm) with a mobile phase consisting of a methanol and potassium phosphate (B84403) buffer (pH 5.94) with an ion-pair reagent (30:70; v/v) at a flow rate of 1.0 mL/min. researchgate.net
Method validation, following guidelines from the International Conference on Harmonisation (ICH), typically includes assessment of the following parameters: ijisrt.comufn.edu.br
Specificity: The ability to assess the analyte unequivocally in the presence of other components. ufn.edu.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For ascorbic acid derivatives, linearity is often established in ranges such as 5-30 µg/mL. ufn.edu.br
Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy. ijisrt.comufn.edu.br
Precision: The closeness of agreement between a series of measurements. ufn.edu.br
Accuracy: The closeness of the test results obtained by the method to the true value. ufn.edu.br
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters. ufn.edu.br
Table 2: Example of HPLC Method Parameters for an Ascorbic Acid Derivative
| Parameter | Condition |
|---|---|
| Column | Hydro RP Phenomenex, 5 µm, 150.0 x 4.6 mm |
| Mobile Phase | Methanol:Potassium Phosphate Buffer (pH 5.94) with ion pair (30:70; v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
Parameters are for a related ascorbyl methylsilanol compound. researchgate.net
Advanced Chromatographic Separation Approaches (e.g., Gas Chromatography where applicable)
While HPLC is the predominant chromatographic technique for ascorbate derivatives, Gas Chromatography (GC) can be applicable for the analysis of the silanol moiety or volatile derivatives of the compound. The analysis of silanol groups by GC often involves a chemical reaction to convert them into a more volatile form. nih.govcolab.ws For instance, a method for determining silanol group content on fumed silica (B1680970) involves a reaction with a Grignard reagent to produce methane, which is then quantified by headspace GC. nih.gov
Capillary column GC with flame ionization detection (FID) has been successfully used for the determination of various organosilicon compounds, such as alkoxysilanes. dss.go.thnih.gov The identity of the GC peaks can be confirmed using mass spectrometry (GC-MS). dss.go.thnih.gov Although direct GC analysis of the intact this compound molecule is challenging due to its low volatility and thermal instability, GC-based methods could potentially be developed for specific degradants or after derivatization.
Electrochemical Detection Methods for Ascorbate and Its Derivatives
Electrochemical methods offer a sensitive and straightforward approach for the determination of electroactive species like ascorbic acid and its derivatives. electrochemsci.orgresearchgate.net These techniques are based on the oxidation of the ascorbate moiety at an electrode surface.
Various electrochemical techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for the analysis of ascorbic acid. researchgate.netmdpi.com DPV, in particular, is known for its high sensitivity and is often used for quantitative analysis. mdpi.com The oxidation of ascorbic acid involves the transfer of two electrons and two protons to form dehydroascorbic acid. nih.gov
The choice of electrode material is critical for the performance of the electrochemical sensor. While conventional electrodes like glassy carbon can be used, chemically modified electrodes often provide enhanced sensitivity and selectivity. electrochemsci.org Electrochemical detection can also be coupled with HPLC, offering a highly selective and sensitive method for the analysis of ascorbate derivatives. electrochemsci.org
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Application | Advantages |
|---|---|---|---|
| FTIR | Infrared absorption by molecular vibrations | Functional group identification | Provides structural information |
| UV-Vis | Ultraviolet-visible light absorption | Quantification | Simple, cost-effective |
| HPLC | Differential partitioning between mobile and stationary phases | Purity assessment, quantification | High resolution, sensitivity, specificity |
| GC | Partitioning between a gaseous mobile phase and a stationary phase | Analysis of volatile derivatives or silanol moiety (after derivatization) | High efficiency for volatile compounds |
| Electrochemical Methods | Measurement of current or potential changes due to redox reactions | Quantification | High sensitivity, simplicity |
Other Physico-chemical Characterization Methods for the Compound
The comprehensive physico-chemical characterization of this compound is essential for its identification, purity assessment, and the formulation of stable and effective products. While detailed experimental data for this specific compound is not extensively available in publicly accessible scientific literature, its structural similarity to ascorbic acid and other silanol derivatives allows for an informed discussion of the relevant analytical methodologies. The characterization would typically involve a combination of spectroscopic, thermal, and chromatographic techniques to elucidate its molecular structure and physical properties.
A critical aspect of characterization involves determining fundamental physical constants. These constants are crucial for quality control and for predicting the compound's behavior in various formulations. Due to the limited availability of experimental data, computed estimations for some of these properties are often utilized as a preliminary reference.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 252.25 g/mol | PubChem nih.gov |
| Exact Mass | 252.03014387 Da | PubChem nih.gov |
| Hydrogen Bond Donor Count | 5 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 8 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| IUPAC Name | (2R)-2-[(1S)-2-[dihydroxy(methyl)silyl]oxy-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | PubChem nih.gov |
It is important to note that these are computationally derived values and await experimental verification.
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Infrared (IR) spectroscopy, for instance, would be employed to identify the characteristic functional groups present in the molecule. By analogy with related compounds like ascorbyl methylsilanol pectinate, the IR spectrum of this compound is expected to show distinct absorption bands corresponding to O-H (hydroxyl), C=O (carbonyl), C=C (alkenyl), and Si-O-C (siloxy) stretching and bending vibrations. scielo.brscielo.br
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra would be essential for confirming the connectivity of the atoms and the stereochemistry of the ascorbic acid moiety.
Mass spectrometry (MS) is another powerful technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, corroborating the elemental composition derived from the molecular formula.
The thermal behavior of this compound can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC would be used to determine the melting point and to study any phase transitions, while TGA would provide information on the thermal stability and decomposition profile of the compound.
The solubility of this compound in various solvents is a critical parameter for its application in formulations. While specific experimental solubility data is scarce, its structural features, combining the hydrophilic ascorbic acid portion with a methylsilanol group, suggest it would have some degree of solubility in polar solvents. The study of related compounds, such as ascorbyl methylsilanol pectinate, indicates solubility in water, alcohol, and glycol.
The acidity of the compound, represented by its pKa value(s), is another important characteristic that influences its stability and behavior in different pH environments. The pKa values of ascorbic acid are well-known, and the introduction of the methylsilanol group would be expected to have some effect on these values. Potentiometric titration or spectroscopic methods could be employed for the experimental determination of the pKa of this compound.
Molecular and Biochemical Mechanisms of Action: in Vitro and Preclinical Cellular Studies
Antioxidant Mechanisms of Methylsilanol Ascorbate (B8700270) in Cellular Models
The antioxidant properties of methylsilanol ascorbate are multifaceted, involving direct neutralization of reactive species, regeneration of other antioxidants, and modulation of endogenous antioxidant systems.
This compound, through its ascorbate component, is an effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). In cellular models, ascorbate has been shown to directly neutralize superoxide (B77818) anion radicals, singlet oxygen, and tertiary ROS. nih.gov It can reduce various radicals, including superoxide, hydroxyl, alkoxyl, and peroxyl radicals, by donating an electron, which in turn forms the less reactive ascorbate radical. mdpi.com This direct quenching of harmful free radicals is a primary mechanism by which this compound protects cells from oxidative damage. ci.guidescielo.brscielo.br Studies have demonstrated that ascorbate can enhance the generation of ROS from polymorphonuclear leukocytes, which may be a mechanism for bactericidal activity, while also protecting the cells themselves from oxidative damage. core.ac.uk
The antioxidant capacity of ascorbyl methylsilanol pectinate (AMP), a related compound, was found to be statistically similar to that of ascorbic acid in a DPPH (2,2'-diphenyl-1-picrylhydrazyl) assay, highlighting its potent radical-scavenging ability. scielo.br
A significant aspect of this compound's antioxidant function is its ability to regenerate other key antioxidants, most notably alpha-tocopherol (B171835) (vitamin E). nih.gov Alpha-tocopherol is a lipid-soluble antioxidant that protects cellular membranes from lipid peroxidation. nih.gov During the process of neutralizing lipid peroxyl radicals, alpha-tocopherol is converted into the tocopheroxyl radical. Ascorbate can donate an electron to this radical, thereby regenerating the active form of alpha-tocopherol. mdpi.comnih.gov This synergistic interaction between the water-soluble ascorbate and the lipid-soluble alpha-tocopherol provides comprehensive protection against oxidative stress in both the aqueous and lipid compartments of the cell. nih.gov This regeneration process is crucial for maintaining the integrity of cellular membranes and preventing lipid peroxidation. nih.govscielo.brscielo.br
By scavenging ROS and regenerating alpha-tocopherol, this compound plays a crucial role in stabilizing cellular membranes and protecting them from oxidative damage. nih.gov Oxidative stress can lead to lipid peroxidation, a process that damages cell membranes, impairs their fluidity and function, and can lead to cell death. Ascorbate's ability to inhibit lipid peroxidation helps to maintain the structural and functional integrity of cellular membranes. nih.gov In vitro studies have shown that augmenting intracellular ascorbate levels protects monocytic cells from oxidative damage and inflammatory responses induced by oxidative stress. nih.gov
This compound can also influence the activity of endogenous antioxidant enzymes. Ascorbate has been shown to interact with enzymes such as superoxide dismutase (SOD) and catalase, which are critical for detoxifying ROS. nih.govsciensage.info SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while catalase breaks down hydrogen peroxide into water and oxygen. sciensage.infomdpi.com Studies have indicated that ascorbate can stimulate the biosynthesis and activation of these antioxidant enzymes, thereby enhancing the cell's intrinsic defense against oxidative stress. researchgate.net
| Enzyme | Cellular Model | Observed Effect of Ascorbate | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Various | Enhanced activity and expression | nih.govresearchgate.net |
| Catalase | Various | Enhanced activity and expression | nih.govresearchgate.net |
| Ascorbate Peroxidase | Plant cells (as a model) | Increased activity under stress | nih.gov |
Ascorbate has been shown to modulate the activity of transcription factors that regulate the expression of antioxidant proteins, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide range of antioxidant and cytoprotective genes. mdpi.com In some cellular models, ascorbate has been found to activate the Nrf2-ARE pathway, resulting in the increased expression of antioxidant enzymes. researchgate.net However, at high concentrations, it may also disrupt this pathway. researchgate.net
Role in Extracellular Matrix Homeostasis and Synthesis in Cellular Models
This compound, through its ascorbate component, is a critical factor in the synthesis and maintenance of the extracellular matrix (ECM). The ECM provides structural support to tissues and plays a vital role in cell signaling and tissue regeneration. nih.govsemanticscholar.org
Ascorbate is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are necessary for the hydroxylation of proline and lysine (B10760008) residues during collagen synthesis. core.ac.uk This hydroxylation is crucial for the proper folding of the procollagen (B1174764) triple helix and its subsequent secretion from the cell. core.ac.uk In vitro studies using human skin fibroblasts have demonstrated that ascorbate specifically stimulates the synthesis of collagen. core.ac.uksemanticscholar.org This stimulation is associated with an increase in the messenger RNA (mRNA) for type I procollagen, indicating a pre-translational mechanism of action. nih.gov Ascorbate has been shown to increase collagen synthesis in fibroblasts from donors of all ages. nih.gov
| Parameter | Cell Type | Effect of Ascorbate | Key Findings | Reference |
|---|---|---|---|---|
| Collagen Synthesis Rate | Human Skin Fibroblasts | Increased | Up to a 4-fold increase over 4 days. | core.ac.uk |
| Procollagen mRNA Levels | Human Dermal Fibroblasts | Increased | Suggests a pre-translational mechanism. | nih.gov |
| Effect of Donor Age | Newborn and Elderly Dermal Fibroblasts | Increased in both | Overcomes reduced proliferative capacity and stimulates collagen synthesis in elderly cells. | nih.gov |
The role of ascorbate in elastin (B1584352) synthesis is more complex and appears to be dependent on the cellular environment. While some studies in traditional 2D cell cultures have suggested that ascorbate may reduce elastin synthesis, research using 3D tissue culture models has shown a significant increase in elastin protein and mRNA levels in response to ascorbate. nih.gov This suggests that the cellular architecture and the surrounding extracellular matrix influence the cellular response to ascorbate in terms of elastin production. nih.gov
In vitro studies have demonstrated that ascorbate can stimulate the synthesis of hyaluronic acid. In cultured trabecular meshwork cells from the human eye, the addition of ascorbic acid to the culture medium resulted in a significant, dose-dependent stimulation of hyaluronic acid synthesis and secretion. nih.gov This effect was observed in cells from both normal and glaucomatous eyes. nih.gov Other studies have also pointed to the ability of ascorbic acid derivatives to stimulate the production of hyaluronic acid in fibroblast cells. google.com
Ascorbate also influences the synthesis of other essential components of the extracellular matrix, such as glycosaminoglycans (GAGs). In mesenchymal stem cells, ascorbate has been shown to stimulate the secretion of GAGs, in addition to collagen. nih.govsemanticscholar.org In human chondrocytes, a combination of hyaluronic acid and ascorbic acid was found to have anti-inflammatory effects and improve matrix deposition. nih.gov
Stimulation of Collagen Synthesis in Fibroblast and Osteoblast-like Cells
This compound has demonstrated the ability to stimulate collagen synthesis in both fibroblast and osteoblast-like cells. This is attributed to the synergistic action of its two main components: the ascorbyl moiety and the organic silica (B1680970). Ascorbic acid is a well-established cofactor for enzymes crucial in collagen synthesis, while organic silica is believed to play a role in the organization and stabilization of collagen fibers. scielo.brscielo.br
Studies have shown that the ascorbyl portion of the molecule contributes significantly to the formation of new collagen fibers, which can improve skin elasticity and firmness. scielo.brscielo.br In vitro studies on primary bovine osteoblasts have shown that increasing concentrations of ascorbic acid can lead to improved growth and an increased synthesis of extracellular matrix proteins, including type I collagen. nih.govresearchgate.net Similarly, research on human dermal fibroblasts has revealed that ascorbic acid can overcome the age-related decline in proliferative capacity and increase collagen synthesis. nih.gov
Mechanistic Regulation of Prolyl and Lysyl Hydroxylase Activities
The synthesis of stable collagen requires the post-translational hydroxylation of proline and lysine residues, a process catalyzed by prolyl hydroxylase and lysyl hydroxylase, respectively. Ascorbic acid is an essential cofactor for both of these enzymes. nih.govnih.govwikipedia.org It acts as a reducing agent, maintaining the iron atom at the active site of these hydroxylases in its ferrous state (Fe2+), which is necessary for their enzymatic activity. nih.govresearchgate.net
In vitro studies on human skin fibroblasts have demonstrated that ascorbate can significantly increase the activity of prolyl hydroxylase. nih.gov This stimulation of hydroxylase activity ensures the proper folding and stability of the collagen triple helix. nih.gov While ascorbate is crucial for the activity of both enzymes, some studies suggest it may have a more pronounced effect on prolyl hydroxylase activity compared to lysyl hydroxylase in certain cell types. nih.govnih.gov
| Enzyme | Role in Collagen Synthesis | Effect of Ascorbate |
| Prolyl Hydroxylase | Catalyzes the hydroxylation of proline residues. | Activity is significantly increased in the presence of ascorbate. nih.gov |
| Lysyl Hydroxylase | Catalyzes the hydroxylation of lysine residues. | Ascorbate is an essential cofactor for its activity. nih.govwikipedia.org |
Upregulation of Collagen Type I Gene Expression in Cellular Systems
Beyond its role as a cofactor, ascorbic acid has been shown to directly upregulate the gene expression of collagen. nih.gov Specifically, it has been observed to preferentially enhance the transcription of type I and type III collagen genes in human skin fibroblasts. nih.gov This suggests that this compound, through its ascorbyl component, can stimulate collagen production at the genetic level, leading to an increased synthesis of collagen mRNA. nih.govnih.gov
Research indicates that continuous exposure of human skin fibroblasts to ascorbic acid leads to rising levels of type I and type IV collagen mRNA expression and an increase in type I procollagen synthesis. nih.gov The regulation of type I collagen expression is a complex process involving multiple levels of control, with post-transcriptional regulation playing a predominant role. mdpi.com
Enhancement of Elastin Synthesis and Gene Expression in Fibroblasts
While the effects of ascorbate on collagen are well-documented, its influence on elastin synthesis is more complex and appears to be dependent on the cellular context and culture conditions. Some studies have suggested that ascorbate may reduce elastin synthesis in 2D cell cultures. nih.gov However, in 3D tissue-engineered constructs of pulmonary fibroblasts, ascorbate has been shown to enhance elastin deposition. nih.gov Furthermore, sodium ascorbate has been identified as a potent stimulator of elastic fiber production. scispace.com In vitro studies have also shown that a composition containing amino acids, copper, and hyaluronic acid can increase the gene and protein expression levels of both collagen and elastin. mdpi.com
Promotion of Hyaluronic Acid Synthesis through Hyaluronan Synthase Type 2 (HAS2) Gene Expression
Hyaluronic acid, a major glycosaminoglycan in the ECM, is synthesized by a family of enzymes known as hyaluronan synthases (HAS). wikipedia.orgnih.gov The expression of the HAS2 gene is crucial for the production of high-molecular-weight hyaluronic acid, which plays a significant role in tissue hydration, lubrication, and providing a framework for cell migration. wikipedia.orgmdpi.com The expression of HAS2 can be induced by various factors, and its regulation is important in both normal physiological processes and pathological conditions. uni.lunih.gov While direct studies on this compound's effect on HAS2 are limited, the known roles of its components in ECM remodeling suggest a potential influence.
Interactions with Extracellular Matrix Proteins and Glycosaminoglycans
The extracellular matrix is a complex network of proteins and glycosaminoglycans (GAGs) that provides structural support to tissues and regulates cellular functions. nih.govmdpi.com GAGs are linear polysaccharides that can be classified into several families, including heparan sulfate, chondroitin (B13769445) sulfate, keratan (B14152107) sulfate, and hyaluronic acid. nih.govmdpi.com
Modulation of Cellular Proliferation and Activity in In Vitro Models
Stimulation of Fibroblast Proliferation and Metabolic Activity
The dermal fibroblast is a critical cell type responsible for synthesizing the extracellular matrix, including collagen, which provides structural integrity to the skin. nih.gov The proliferation and metabolic activity of fibroblasts are essential for skin repair and the maintenance of a youthful dermal structure. nih.govscitepress.org
Studies on the components of this compound, particularly ascorbic acid, have demonstrated a significant positive impact on fibroblast functionality. L-ascorbic acid 2-phosphate (AA2P), a stable derivative, has been shown to enhance the metabolic activity and growth of human dermal fibroblasts (HDFs). dergipark.org.tr It also stimulates collagen deposition by these cells in three-dimensional cultures. dergipark.org.tr Research indicates that ascorbic acid is crucial for the healthy growth of fibroblasts; cells cultured in a medium deficient in it can develop morphological alterations, which are reversible upon its reintroduction. dergipark.org.tr In vitro experiments have shown that vitamin C can reprogram the respiratory mitochondrial metabolism in fibroblasts, leading to increased intracellular reactive oxygen species (iROS) accumulation, which is associated with cellular signaling and activity. nih.govnih.gov Furthermore, vitamin C has been observed to upregulate the expression of collagen subtypes I and III and markers of fibroblast differentiation over time. nih.gov
Below is a table summarizing the observed effects of the ascorbate component on fibroblast activity in preclinical models.
| Experimental Model | Observed Effect | Key Findings |
| Human Dermal Fibroblasts (HDFs) in 3D culture | Enhanced metabolic activity, growth, and collagen deposition | Supplementation with L-Ascorbic acid 2-phosphate (AA2P) at 50 µg/mL improved culture conditions and cellular function on synthetic scaffolds. dergipark.org.tr |
| Mouse Primary Cardiac Fibroblasts | Reprogrammed mitochondrial metabolism | A concentration of 10 μg/mL of vitamin C was found to be optimal for enhancing the mitochondrial respiration profile in both normoxic and hypoxic conditions. mdpi.com |
| Myofibroblast-populated collagen lattice | Promoted TGF-β1-induced collagen contraction | Ascorbic acid was found to synergize with TGF-β1 to increase the expression of extracellular matrix components and enhance the contractile phenotype of myofibroblasts. researchgate.net |
| Human Dermal Fibroblasts (HDFs) | Increased proliferation and collagen synthesis | The positive impact of AA2P on fibroblast proliferation and collagen production has been reported in long-term studies lasting up to 8 weeks. dergipark.org.tr |
Promotion of Keratinocyte Proliferation
Keratinocytes are the primary cells of the epidermis, and their proliferation is fundamental to the structure and barrier function of the skin. nih.gov Ascorbic acid has been shown to promote the proliferation of these cells. Studies using human epidermal equivalent models revealed that intracellular uptake of vitamin C increased epidermal thickness and cell proliferation. nih.gov This effect is linked to its role as a cofactor for ten-eleven translocation (TET) enzymes, which are involved in DNA demethylation. nih.gov By promoting the demethylation of proliferation-related genes, vitamin C can epigenetically regulate and enhance keratinocyte proliferation. nih.gov Further research has shown that derivatives like Asc-2-O-phosphate (Asc2P) can protect keratinocytes from UVB-induced cell death by enriching intracellular vitamin C levels, thereby preserving the cell population. researchgate.net
Mechanistic Investigations of Melanogenesis Inhibition in Cellular Systems
Melanogenesis is the complex process of producing melanin (B1238610), the pigment responsible for skin color. While it serves a protective role against UV radiation, its overproduction can lead to hyperpigmentation. nih.gov this compound's inhibitory effects on this process are primarily attributed to its ascorbic acid component.
Tyrosinase Enzyme Inhibition Pathways
Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. bohrium.com The inhibition of this enzyme is a primary target for agents designed to lighten skin pigmentation. Ascorbic acid is a well-documented inhibitor of tyrosinase. nih.gov Its mechanism of action involves a direct interaction with the enzyme's active site. Tyrosinase is a copper-containing enzyme, and ascorbic acid can inhibit its activity by interacting with the copper ions, thus preventing the enzyme from carrying out its catalytic function. researchgate.net
Another key inhibitory pathway is the ability of ascorbic acid to reduce o-quinones, which are intermediates in the melanin synthesis pathway formed by the action of tyrosinase. nih.gov By reducing these intermediates back to their precursor, L-dopa, ascorbic acid effectively halts the progression of the melanin production chain. nih.gov This action shortens the induction period of the hydroxylation reaction catalyzed by tyrosinase without having a direct destructive effect on the enzyme itself. nih.gov
Impact on Melanin Synthesis Pathways at a Cellular Level
Beyond direct enzyme inhibition, the components of this compound can influence the entire melanin synthesis pathway at a cellular level. In studies using G361 human melanoma cells, ascorbic acid was shown to reduce melanin content following UVA irradiation. nih.gov This effect was not due to a reduction in tyrosinase activity or its mRNA levels within the cells, but rather through the modulation of the cellular antioxidant defense system and nitric oxide (NO) production. nih.gov Ascorbic acid was found to inhibit UVA-mediated depletion of glutathione (B108866) (GSH) and inactivation of catalase, while also suppressing the expression of endothelial and inducible nitric oxide synthases (eNOS and iNOS). nih.gov
The regulation of melanogenesis is also controlled by the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte function and the expression of melanogenic enzymes like tyrosinase. frontiersin.orgscience.gov Some whitening agents function by activating cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of MITF and, consequently, a decrease in melanin production. science.gov While direct studies on this compound are specific, the known actions of ascorbic acid suggest it contributes to a cellular environment that is less conducive to melanogenesis through multiple synergistic pathways.
The following table summarizes the mechanisms of melanogenesis inhibition.
| Mechanism | Target | Effect |
| Direct Enzyme Inhibition | Tyrosinase | Ascorbic acid interacts with copper ions at the enzyme's active site, inhibiting its catalytic function. researchgate.net |
| Reduction of Intermediates | o-quinones | Ascorbic acid reduces o-quinones back to L-dopa, preventing the formation of downstream melanin precursors. nih.gov |
| Cellular Antioxidant Defense | Glutathione (GSH), Catalase | Ascorbic acid protects against UVA-induced depletion of cellular antioxidants, creating an environment less favorable for melanogenesis. nih.gov |
| Gene Expression Regulation | eNOS, iNOS | Down-regulation of nitric oxide synthases, which are involved in UVA-induced pigmentation. nih.gov |
Mechanistic Research on the Biological Role of the Silanol Component
Biological Significance of Silicon and Organic Silanols in Biological Systems
Silicon (Si) is the second most abundant element in the Earth's crust and the third most abundant trace element in the human body. nih.gov It is present in water, plants, and animals and is considered a bioactive beneficial element for both plant and human health. wjbphs.combiosiltech.com Although not classified as an essential element for higher plants, its application has been shown to be beneficial for their growth, development, and yield, particularly under stress conditions. scielo.br In humans, silicon is found in all organisms and is recognized for its role in the health of connective tissues, bones, skin, and the immune system. biosiltech.com
Organic silanols, which are organosilicon compounds containing at least one hydroxyl group directly bonded to a silicon atom, are of particular interest due to their bioavailability. wjbphs.com For silicon to be bio-available, it must be in a form that is stable and easily assimilated by the body. wjbphs.com The water-soluble form, orthosilicic acid, is the main source of absorbed silicon in humans and is associated with numerous health benefits. biosiltech.com Organic silicon is considered a crucial structural element of connective tissue, where it is found in significant quantities, such as in the skin. wjbphs.com Research has indicated that the silicon content in the skin decreases with age, primarily due to reduced gastrointestinal absorption, suggesting a role for supplementation with stable and assimilable silicic derivatives. wjbphs.com
Silicon's importance is underscored by its role in the synthesis of essential macromolecules. It is vital for the optimal synthesis of collagen and the activation of hydroxylating enzymes, which are critical for improving the strength and elasticity of the skin. nih.gov Studies have shown that physiological concentrations of orthosilicic acid can stimulate fibroblasts to secrete type I collagen. nih.gov Furthermore, silicon is integral to bone health, playing a role in bone calcification and accelerating the rate of bone mineralization. wjbphs.com It is an essential component of the collagen matrix upon which calcium is deposited, making it indispensable for bone formation. wjbphs.com
| Biological System | Significance of Silicon/Organic Silanols |
| Plants | Enhances growth, development, and yield, especially under stress conditions. scielo.br |
| Humans | Third most abundant trace element; crucial for connective tissue, bone, and skin health. nih.govbiosiltech.com |
| Connective Tissue | Acts as a structural element; necessary for the formation of collagen and elastin (B1584352). wjbphs.com |
| Bone | Plays a key role in bone calcification and mineralization; essential for the collagen matrix in bone. wjbphs.com |
| Skin | Important for optimal collagen synthesis and activation of hydroxylating enzymes, contributing to skin strength and elasticity. nih.gov |
Mechanisms of Organic Silicon in Stabilizing and Maintaining Cellular and Tissue Structures
The structural role of organic silicon is fundamental to the integrity and function of various tissues. At a cellular level, silicon contributes to the stabilization of cell walls and the extracellular matrix. In plants, silicon is known to interact with several components of the cell wall in the form of silica (B1680970) (SiO₂), which strengthens the cell walls and provides increased mechanical support. casa-earth.com It can form cross-links with polysaccharides in the cell wall, thereby maintaining its integrity. casa-earth.comnewcastle.edu.au This structural reinforcement helps protect the plant from external stressors. casa-earth.com
In human biology, organic silicon is a key structural component of connective tissue, which includes skin, bones, tendons, and cartilage. wjbphs.com Its mechanism of action involves its integral role in the synthesis and stabilization of collagen and elastin fibers. wjbphs.com A deficiency in silicon can lead to a de-structuring of the connective tissue, resulting in the denaturation of these crucial proteins. wjbphs.com Organic silicon is necessary for the formation of collagen and elastin and helps prevent their breakdown, thereby having a repairing and regenerative activity. wjbphs.com
The interaction of silicon with glycosaminoglycans (GAGs), another major component of the extracellular matrix, is also significant. Silicon is associated with the synthesis of GAGs, which are vital for retaining water within tissues, thus contributing to their hydration, viscoelasticity, and resistance to compressive forces. nih.gov By promoting the health of connective tissues and cartilage, silicon helps to reduce inflammation and pain in joints, thereby enhancing mobility and flexibility. casa-earth.com The stabilization of these critical structural proteins and macromolecules by organic silicon is essential for maintaining the biomechanical properties and youthful vitality of tissues like the skin. nih.gov
| Tissue/Structure | Mechanism of Silicon Stabilization |
| Plant Cell Walls | Interacts with cell wall components as silica (SiO₂), strengthening the wall and providing mechanical support. casa-earth.com Forms cross-links with polysaccharides to maintain integrity. casa-earth.comnewcastle.edu.au |
| Human Connective Tissue | Acts as a structural element; necessary for the formation and stabilization of collagen and elastin fibers. wjbphs.com |
| Extracellular Matrix (ECM) | Associated with the synthesis of glycosaminoglycans (GAGs), contributing to tissue hydration and viscoelasticity. nih.gov |
| Skin | Preserves youthfulness and radiance by supporting collagen and maintaining hydration. supersmart.com |
| Bones and Joints | Strengthens bone-collagen bonds and improves mobility; required for building and absorbing collagen. naturallyhealthy.co.nz |
Role of Silanol (B1196071) Moiety in Enhancing Ascorbate (B8700270) Bioavailability and Cellular Uptake Mechanisms
Ascorbic acid (Vitamin C) is a potent antioxidant, but its use in formulations can be limited by its low stability in aqueous solutions, where it is prone to oxidation. scielo.br To overcome this, derivatives have been developed to enhance chemical stability and percutaneous permeation. scielo.br Methylsilanol ascorbate is one such derivative, where ascorbic acid is conjugated with a silanol. This combination is suggested to exhibit the functional properties of ascorbic acid with the added benefits of the silanol structure. scielo.brbvsalud.org
The silanol moiety plays a crucial role in enhancing the stability and bioavailability of the ascorbate. ci.guide A synergistic action between methylsilanetriol (B1219558) (an organic silicon compound) and Vitamin C has been noted, leading to improved delivery and bioavailability. ci.guidehealthyfoodfactory.eu The silanol structure acts as a vector, which may optimize the scavenging action of ascorbic acid on free radicals. biosiltech.com This improved bioavailability enhances its detoxifying activity for cutaneous tissue. biosiltech.com In the compound Ascorbyl Methylsilanol Pectinate, the synergic action of Methylsilanetriol and Vitamin C results in potentialized effects of both components. ci.guide
Studies comparing the antioxidant activity of Ascorbyl Methylsilanol Pectinate (AMP) with ascorbic acid (AA) have shown them to be statistically similar, indicating that the derivatization does not compromise its primary function. scielo.brscielo.br This suggests that the silanol moiety helps to stabilize the ascorbic acid molecule without diminishing its antioxidant potential. scielo.br While the precise cellular uptake mechanism of this compound is not fully elucidated, the general mechanism for silica nanoparticles can involve passive entry through adhesive interactions with the lipid membranes of cells. nih.govresearchgate.net It is plausible that the silanol group could influence the interaction of the ascorbate molecule with the cell membrane, potentially facilitating its uptake. Encapsulation technologies, such as liposomes, are known to increase the bioavailability of Vitamin C by protecting it from degradation and improving absorption. nih.govwbcil.com Similarly, the conjugation with a silanol appears to provide a stabilizing effect that enhances bioavailability. ci.guide
| Compound | Antioxidant Activity (DPPH Assay IC50) | Antioxidant Activity (ORAC Value) |
| Ascorbic Acid (AA) | 6.65 µg/mL (37.76 µM) scielo.br | 0.95 (literature value) scielo.brbvsalud.org |
| Ascorbyl Methylsilanol Pectinate (AMP) | 5.92 µg/mL (33.61 µM) scielo.br | 0.74 scielo.brbvsalud.org |
No statistical difference was found between AA and AMP in the DPPH assay (p=0.1408), indicating similar antioxidant potential. scielo.brscielo.br
Silicon's Contribution to In Vitro Tissue Regeneration Processes
Silicon has demonstrated considerable potential in a wide range of in vitro tissue regeneration applications, spanning both plant and human cell cultures. Its beneficial effects are largely attributed to its role in promoting cellular proliferation, differentiation, and the formation of extracellular matrix components.
In the context of human tissue engineering, silicon-based biomaterials are of great interest for creating scaffolds for wound healing and tissue regeneration. drinkharlo.com These scaffolds possess favorable properties such as excellent biocompatibility, high surface area, and mechanical strength. drinkharlo.com Porous silicon (pSi) is a notable biomaterial for bone engineering as it is non-toxic, biocompatible, and bioresorbable, dissolving into non-toxic silicic acid. ci.guide The release of silicic acid from these scaffolds has been shown to enhance stem cell osteodifferentiation by inducing the formation of calcium phosphate (B84403). ci.guide Silicon-based scaffolds have been shown to support cell attachment, proliferation, and differentiation, which are essential processes for forming new tissues. drinkharlo.com
| In Vitro Application | Contribution of Silicon |
| Human Tissue Engineering (Wound Healing) | Silicon-based scaffolds provide a platform for cell proliferation and the generation of new tissue. drinkharlo.com |
| Bone Regeneration | Porous silicon scaffolds are bioresorbable and release silicic acid, which enhances stem cell osteodifferentiation. ci.guide |
| Plant Tissue Culture (General) | Improves organogenesis, embryogenesis, and overall growth traits in various plants. nih.govscielo.br |
| Plant Somatic Embryogenesis | Stimulates increased callus production, growth, and longevity, leading to a higher rate of somatic embryo formation. cosmileeurope.eu |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Dynamics Simulations of Methylsilanol Ascorbate (B8700270) Interactions
The future of understanding Methylsilanol Ascorbate at a molecular level lies in the realm of computational chemistry. While extensive theoretical studies, particularly using Density Functional Theory (DFT), have been performed on ascorbic acid and its various derivatives to evaluate antioxidant mechanisms and molecular stability, similar in-depth analyses for this compound are yet to be conducted. nih.govacs.org
Computational models can predict how the addition of the methylsilanol group alters the electron distribution across the ascorbate molecule. This is crucial for understanding its antioxidant potency, specifically its ability to donate hydrogen atoms or single electrons to neutralize free radicals. nih.govresearchgate.net DFT calculations can compare the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) of this compound against pure ascorbic acid and other derivatives, providing a theoretical basis for its enhanced stability and efficacy. nih.govacs.org
Molecular dynamics (MD) simulations offer a powerful tool to visualize the interactions between this compound and biological molecules over time. researchgate.netresearchgate.net Future simulations could model its interaction with key enzymes like glutathione (B108866) peroxidase, collagen prolyl hydroxylase, or its behavior near cell membranes. researchgate.netnih.gov Such studies would provide invaluable insights into its transport, localization, and mechanism of action within a cellular environment, clarifying how the silicon moiety influences its ability to cross lipid bilayers or interact with protein binding sites. researchgate.netnih.gov
| Computational Method | Research Objective | Key Parameters to Analyze | Potential Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Evaluate antioxidant capacity and stability. | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Spin Density Distribution, Fukui Function Analysis. nih.gov | Quantify the effect of the methylsilanol group on radical scavenging activity and compare its primary antioxidant mechanism (e.g., HAT vs. SET-PT). nih.gov |
| Molecular Dynamics (MD) Simulations | Investigate interactions with biological systems. | Binding Energy, Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF). | Predict the stability of this compound when interacting with key enzymes and its permeability across cell membranes. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions. | Activation Energies, Reaction Pathways. | Elucidate its role as a cofactor in enzymatic reactions like collagen synthesis at an atomic level. |
Investigation of Synergistic Effects of this compound with Other Bioactive Compounds in Preclinical Models
The synergistic potential of ascorbic acid is well-documented; it is known to regenerate other antioxidants like vitamin E and work in concert with various polyphenols. nih.govmdpi.commdpi.com This creates a compelling case for investigating the synergistic effects of this compound in preclinical models. Its enhanced stability may provide a more sustained interaction with other bioactive compounds, leading to amplified therapeutic or cosmetic effects.
Preclinical studies could explore combinations of this compound with other potent antioxidants like ferulic acid, tocopherol (Vitamin E), or glutathione. The objective would be to determine if the combination leads to a supra-additive effect in protecting cells from oxidative stress induced by UV radiation or environmental pollutants. nih.gov Another promising avenue is its combination with compounds involved in extracellular matrix synthesis, such as hyaluronic acid or specific peptides. Given that organic silicon is essential for collagen and glycosaminoglycan formation, combining this compound with these molecules could synergistically boost dermal restructuring and anti-aging outcomes. instituteofmineralresearch.orginstituteofmineralresearch.org
Furthermore, the role of high-dose ascorbate in combination with conventional chemotherapeutic agents like gemcitabine (B846) has shown promise in preclinical cancer models. nih.gov Future research could assess whether this compound, due to its potentially altered cellular uptake and stability, offers a synergistic advantage in enhancing the efficacy of such drugs while mitigating side effects. nih.govmdpi.com
| Bioactive Compound Combination | Preclinical Model | Potential Synergistic Outcome | Key Endpoints to Measure |
|---|---|---|---|
| This compound + Tocopherol (Vitamin E) | Human dermal fibroblast cultures; ex vivo skin models | Enhanced protection against UV-induced photoaging. | ROS levels, MMP-1 expression, collagen degradation, lipid peroxidation. nih.govscielo.br |
| This compound + Hyaluronic Acid | In vivo models of wound healing or skin aging | Accelerated tissue repair and improved skin viscoelasticity. | Collagen density, skin hydration (corneometry), skin elasticity (cutometry). |
| This compound + Curcumin/Resveratrol | Cell culture models of inflammation | Potentiated anti-inflammatory response. | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), NF-κB activation. mdpi.com |
| This compound + Gemcitabine | Pancreatic cancer cell lines; tumor xenograft models in mice | Increased cancer cell cytotoxicity and reduced tumor growth. nih.gov | Cell viability (IC50 values), apoptosis rates, tumor volume, survival rates. nih.gov |
Development of Novel this compound Derivatives with Enhanced Mechanistic Profiles
While this compound is itself a derivative of ascorbic acid designed for stability, the field of medicinal chemistry offers opportunities to create second-generation derivatives with even more refined properties. The goal of synthesizing novel derivatives would be to enhance specific mechanistic profiles, such as targeted delivery, improved lipophilicity for better dermal penetration, or controlled-release properties.
Researchers have successfully synthesized numerous ascorbic acid derivatives, including esters (ascorbyl palmitate), phosphates (magnesium ascorbyl phosphate), glucosides, and even conjugates with peptides or other bioactive molecules. scielo.brbmbreports.orggoogle.com Applying similar strategies to the this compound backbone could yield novel compounds. For instance, esterifying one of the remaining hydroxyl groups on the ascorbate moiety with a fatty acid like palmitic acid could create an amphipathic molecule with superior skin barrier penetration.
Another approach involves modifying the silicon component. Altering the organic group attached to the silicon atom could modulate the molecule's solubility and interaction with cellular structures. Recently, researchers have reported the synthesis of ascorbic acid-modified silicones, demonstrating the feasibility of creating complex organosilicon-ascorbate structures, including elastomers that can act as a pro-antioxidant reservoir. nih.gov This opens the door to developing polymeric materials based on this compound for applications in medical devices or long-acting topical formulations.
| Derivative Class | Proposed Modification | Potential Enhanced Profile | Target Application |
|---|---|---|---|
| Lipophilic Esters | Esterification of a free hydroxyl group with a fatty acid (e.g., palmitic or stearic acid). | Increased lipophilicity for enhanced penetration through the stratum corneum. | Advanced cosmeceuticals, transdermal delivery systems. |
| Peptide Conjugates | Covalent bonding to a specific peptide sequence (e.g., Lys-Thr-Thr-Lys-Ser). bmbreports.org | Targeted action on collagen synthesis pathways. bmbreports.org | Anti-aging treatments, wound healing formulations. |
| Polymeric Derivatives | Incorporation into a silicone polymer backbone. nih.gov | Controlled, sustained release of the active molecule; formation of antioxidant biomaterials. nih.gov | Medical implants, long-duration topical patches. |
| Glycosylated Derivatives | Attachment of a glucose moiety to a free hydroxyl group. | Improved stability in aqueous solutions and enzymatic release within the skin. | Aqueous serums, oral supplements. |
Unexplored Biochemical Pathways Influenced by this compound in Cellular Systems
The known biochemical roles of this compound are largely extrapolated from its constituent parts: the antioxidant and enzyme cofactor activities of ascorbic acid, and the role of silicon in connective tissue health. instituteofmineralresearch.orgnih.gov However, the unique combination of these two molecules may allow this compound to influence cellular pathways in ways that neither component can alone.
A key area for future research is its effect on gene expression related to both oxidative stress and extracellular matrix homeostasis. Ascorbic acid is known to influence the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to oxygen levels. nih.gov It is plausible that the silicon moiety could affect the molecule's intracellular transport and availability, potentially modulating the HIF-1 pathway more efficiently.
The role of organic silicon in cellular metabolism, particularly within mitochondria, is another area ripe for exploration. instituteofmineralresearch.orginstituteofmineralresearch.org Studies have shown high concentrations of silicon in metabolically active osteogenic cells, suggesting a role in subcellular structures. instituteofmineralresearch.org Future research could investigate whether this compound has a unique impact on mitochondrial function, such as influencing ATP production, modulating mitochondrial ROS generation, or affecting pathways related to cellular senescence and aging. It is also unknown if this compound could interact with specific cell surface receptors or ion channels, a possibility given the diverse chemistry of organosilicon compounds. nih.gov
| Biochemical Pathway/Process | Current Understanding | Unexplored Research Question | Potential Significance |
|---|---|---|---|
| HIF-1α Regulation | Ascorbic acid is a cofactor for HIF-1α prolyl hydroxylases, promoting its degradation. nih.gov | Does the silicon moiety improve intracellular delivery to enhance HIF-1α regulation in hypoxic conditions (e.g., tumors, wounds)? | New applications in oncology and wound healing. |
| Mitochondrial Bioenergetics | Silicon has been found at high levels in mitochondria of certain cells. instituteofmineralresearch.org Ascorbic acid is involved in carnitine synthesis for fatty acid transport into mitochondria. mdpi.com | Does this compound directly influence mitochondrial membrane potential, ATP synthesis, or mitochondrial antioxidant defenses? | Insights into cellular aging and metabolic disorders. |
| Cellular Senescence | High-dose ascorbic acid can induce apoptosis in certain cancer cells. mdpi.com | Could this compound act as a senolytic or senomorphic agent by selectively targeting senescent cells? | Development of novel anti-senescence therapies. |
| Neurotransmitter Synthesis | Ascorbic acid is a cofactor in the synthesis of catecholamines (e.g., dopamine). mdpi.comexamine.com | Can this compound cross the blood-brain barrier and influence neurohormone production or provide enhanced neuroprotection? | Potential therapeutic strategies for neurodegenerative disorders. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
